molecular formula C18H29BO2 B1440992 2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 881838-90-0

2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1440992
CAS RN: 881838-90-0
M. Wt: 288.2 g/mol
InChI Key: FRLGLIZOVAOJPU-UHFFFAOYSA-N
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Description

2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as HDBB, is a boron-containing compound that has been widely used in scientific research. This compound has unique chemical properties that make it useful in various applications, including organic synthesis, catalysis, and material science.

Scientific Research Applications

Organic Ultrathin Nanostructure Arrays

This compound is pivotal in the development of organic ultrathin semiconductor nanostructures, which are renowned for their excellent charge transport capability , favorable flexibility , and adjustable photoelectric properties . These properties are essential for next-generation optoelectronic applications, such as flexible displays and photovoltaic cells . The ability to control the molecular structure allows for the fine-tuning of band structures and molecular stacking, which is critical for optimizing the optoelectronic properties.

Organic Field-Effect Transistors (OFETs)

In the realm of OFETs, 2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to facilitate the growth of two-dimensional organic semiconductor crystals (2DOSCs) . These 2DOSCs are ideal for high-performance OFETs due to their few-molecular-layer structure, which enhances charge mobility and reduces charge trap density, thereby improving device performance.

Donor-Acceptor Conjugated Polymers

The compound serves as a building block in donor-acceptor (D-A) conjugated polymers, which are synthesized for their promising applications in organic electronics . These polymers exhibit unique electronic properties due to the alternating donor and acceptor units, making them suitable for use in organic photovoltaics and light-emitting diodes (LEDs) .

Donor-Donor Conjugated Polymers

Similarly, it is also used in donor-donor (D-D) conjugated polymers, which have applications in organic electronics . The D-D configuration offers different electronic characteristics compared to D-A systems, potentially leading to materials with higher charge carrier mobilities.

Bio-Inspired Materials

The compound’s versatility extends to the field of bio-inspired materials, where it can contribute to the development of materials that mimic biological systems . These materials could lead to breakthroughs in biomimetic sensors and smart materials that respond to environmental stimuli.

Interfacial Science

In interfacial science, 2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a role in understanding and manipulating the interfaces between different materials . This knowledge is crucial for creating advanced composites and coatings with tailored properties for aerospace , automotive , and marine applications .

Wearable Devices

The flexibility and processability of materials derived from this compound make them suitable for wearable electronics . These devices require materials that can conform to the human body while maintaining high electronic performance.

Sensing Devices

Lastly, the compound’s application in sensing devices is noteworthy. Its inclusion in materials can lead to sensors with high sensitivity and selectivity, useful for environmental monitoring , medical diagnostics , and security systems .

properties

IUPAC Name

2-(4-hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BO2/c1-6-7-8-9-10-15-11-13-16(14-12-15)19-20-17(2,3)18(4,5)21-19/h11-14H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLGLIZOVAOJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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